molecular formula C14H22ClNO2 B5431632 N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

Cat. No.: B5431632
M. Wt: 271.78 g/mol
InChI Key: XGKKTWFLZLRBFK-UHFFFAOYSA-N
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Description

N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, an oxolane ring, and a methanamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-ethoxybenzyl chloride with oxolane-2-carboxaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium cyanoborohydride to yield the desired amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
  • N-[(3-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
  • N-[(3-chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

Uniqueness

N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14;/h3,5-6,9,14-15H,2,4,7-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKTWFLZLRBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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